(2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide
Overview
Description
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a methoxyphenyl group, and a trichlorophenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl and Trichlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Amino derivatives of the cyano group.
Substitution: Substituted derivatives of the trichlorophenyl group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmacological Research: Its potential biological activity can be explored for therapeutic applications.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the trichlorophenyl group.
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3-dichlorophenyl)prop-2-enamide: Contains fewer chlorine atoms.
Uniqueness
Trichlorophenyl Group: The presence of the trichlorophenyl group distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-14-4-2-13(3-5-14)22-17(23)11(9-21)6-10-7-12(18)8-15(19)16(10)20/h2-8H,1H3,(H,22,23)/b11-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIQENMIQBCRH-WDZFZDKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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